2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide
Description
2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide is a complex organic compound that features both nitrophenyl and chromenyl groups
Properties
IUPAC Name |
2-(2-nitrophenoxy)-N-(2-oxochromen-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c20-16(10-24-15-4-2-1-3-13(15)19(22)23)18-12-6-7-14-11(9-12)5-8-17(21)25-14/h1-9H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENCEQORGJISBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves a multi-step process:
Formation of 2-nitrophenoxyacetic acid: This can be achieved by reacting 2-nitrophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 2-oxo-2H-chromen-6-ylamine: This intermediate can be synthesized by reacting 6-hydroxy-2H-chromen-2-one with ammonia or an amine under suitable conditions.
Coupling Reaction: The final step involves coupling 2-nitrophenoxyacetic acid with 2-oxo-2H-chromen-6-ylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2-(2-aminophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 2-nitrophenoxyacetic acid and 2-oxo-2H-chromen-6-ylamine.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chromenyl group could play a role in binding to specific sites, while the nitrophenyl group might be involved in redox reactions or other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-4-yl)acetamide: Similar structure but with a different position of the chromenyl group.
2-(2-aminophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide: The amino derivative of the compound.
2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-6-yl)propionamide: A propionamide analog.
Uniqueness
2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
